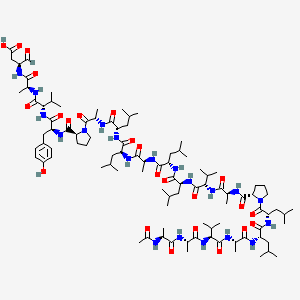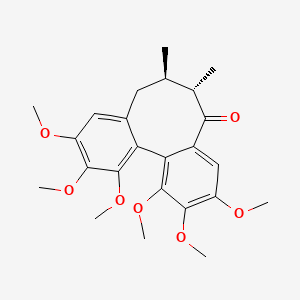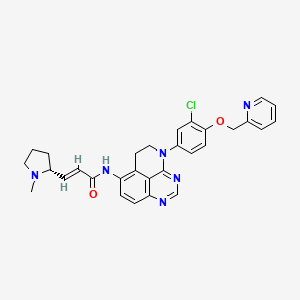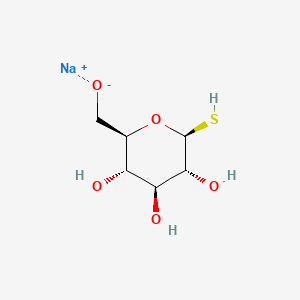
Ac-AAVALLPAVLLALLAP-YVAD-CHO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-AAVALLPAVLLALLAP-YVAD-CHO is a cell-permeable inhibitor of caspase-1, an enzyme involved in the inflammatory response and apoptosis. This compound has shown significant antitumor activity and is primarily used in scientific research for its ability to inhibit caspase-1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-AAVALLPAVLLALLAP-YVAD-CHO involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and bases such as DIPEA. The final product is cleaved from the resin using a mixture of TFA and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of bulk reagents and efficient purification techniques like HPLC .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-AAVALLPAVLLALLAP-YVAD-CHO primarily undergoes hydrolysis and reduction reactions. The aldehyde group (CHO) at the C-terminus is susceptible to reduction, forming the corresponding alcohol. The peptide bonds can also be hydrolyzed under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using HCl or NaOH.
Reduction: Reducing agents like NaBH4 or LiAlH4.
Major Products
Reduction: The major product is the corresponding alcohol derivative.
Hydrolysis: The products include smaller peptide fragments and free amino acids
Applications De Recherche Scientifique
Ac-AAVALLPAVLLALLAP-YVAD-CHO is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a caspase-1 inhibitor, making it valuable in studies related to apoptosis, inflammation, and cancer .
Chemistry
In chemistry, this compound is used to study enzyme kinetics and inhibition mechanisms. It serves as a model compound for developing new inhibitors targeting caspases and other proteases .
Biology
In biological research, this compound is used to investigate the role of caspase-1 in cell death and inflammation. It helps in understanding the molecular pathways involved in these processes and the development of potential therapeutic interventions .
Medicine
In medical research, this compound is explored for its potential therapeutic applications in treating diseases characterized by excessive inflammation and apoptosis, such as cancer and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in drug discovery and development, particularly for designing new anti-inflammatory and anticancer agents .
Mécanisme D'action
Ac-AAVALLPAVLLALLAP-YVAD-CHO exerts its effects by inhibiting caspase-1, a cysteine protease involved in the cleavage of pro-inflammatory cytokines like interleukin-1β and interleukin-18. The inhibition of caspase-1 prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound binds to the active site of caspase-1, blocking its enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1, similar in structure but lacks the cell-penetrating sequence.
Ac-DEVD-CHO: Selective for caspase-3, used in apoptosis studies.
Z-VAD-FMK: A broad-spectrum caspase inhibitor, used to inhibit multiple caspases
Uniqueness
Ac-AAVALLPAVLLALLAP-YVAD-CHO is unique due to its cell-penetrating sequence, which enhances its ability to enter cells and inhibit intracellular caspase-1. This feature makes it more effective in cellular and in vivo studies compared to other caspase inhibitors .
Propriétés
Formule moléculaire |
C97H160N20O24 |
|---|---|
Poids moléculaire |
1990.4 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C97H160N20O24/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-/m0/s1 |
Clé InChI |
WSBGHVHLQNLTDM-SUZIIZBGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)





![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)



![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
